tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Description
This compound is a complex tert-butyl carbamate derivative featuring multiple amide linkages, branched 4-methylpentan-2-yl chains, and a diaminomethylideneamino group. The diaminomethylideneamino moiety may enhance binding affinity to biological targets, such as enzymes or receptors, due to its capacity for hydrogen bonding and charge transfer interactions.
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44N6O5/c1-14(2)11-17(19(31)27-16(13-30)9-8-10-26-21(24)25)28-20(32)18(12-15(3)4)29-22(33)34-23(5,6)7/h13-18H,8-12H2,1-7H3,(H,27,31)(H,28,32)(H,29,33)(H4,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKWAMISRGINGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391003 | |
| Record name | alpha-Boc-Deacetylleupeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81344-47-0 | |
| Record name | alpha-Boc-Deacetylleupeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound with significant biological activity, particularly as a serine protease enzyme. This compound is involved in various biological processes, primarily related to protein digestion and cellular functions.
The compound acts as a serine protease , catalyzing the hydrolysis of peptide bonds, specifically at the carboxyl side of lysine and arginine residues. The catalytic mechanism involves a triad of amino acids—histidine, aspartate, and serine—located in the active site of the enzyme. This specificity for certain amino acids makes it particularly valuable in proteomics and protein analysis applications.
Enzymatic Function
The primary function of this compound is to facilitate protein digestion by breaking down proteins into smaller peptides and free amino acids. This process is crucial for nutrient absorption in the small intestine and is essential for various physiological functions.
Optimal Conditions
The enzyme operates optimally in a slightly alkaline environment (pH 7.5–8.5) and requires the presence of calcium ions for maximum activity. It functions efficiently at physiological temperature (37°C), making it suitable for biological applications.
Proteomics
In proteomics, this compound is utilized for digesting proteins in mass spectrometry-based analyses. This allows researchers to identify and quantify proteins effectively.
Cell Culture
The compound is also employed in cell culture techniques to dissociate adherent cells from culture surfaces, facilitating cell harvesting and manipulation.
Biotechnology
In biotechnology, it plays a role in producing therapeutic proteins such as insulin. Its ability to cleave specific peptide bonds makes it an essential tool in recombinant DNA technology.
Medical Applications
The compound has applications in medicine, particularly in wound debridement and as a digestive aid. Its enzymatic activity aids in the breakdown of necrotic tissue in wounds, promoting healing.
Study on Proteolytic Activity
A study conducted on the proteolytic activity of this compound demonstrated its effectiveness in breaking down complex proteins into peptides suitable for analysis. The results indicated that the enzyme exhibited high specificity for lysine and arginine residues, which are abundant in many proteins .
Clinical Applications
Clinical research has highlighted its potential use in treating digestive disorders where protein digestion is impaired. By supplementing with this enzyme, patients may experience improved nutrient absorption and overall digestive health .
Comparative Analysis with Other Proteases
| Feature | tert-butyl N-[...carbamate | Pepsin | Trypsin |
|---|---|---|---|
| Optimal pH | 7.5–8.5 | 1.5–2 | 7.5–8 |
| Specificity | Lysine, Arginine | Aromatic amino acids | Lysine, Arginine |
| Temperature | 37°C | 37°C | 37°C |
| Application | Proteomics, Cell Culture | Digestion | Digestion |
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Feasibility : The compound’s multiple amide bonds necessitate stepwise coupling, likely reducing yields compared to simpler analogs (e.g., 54% for compound 286 vs. 99% for deprotected intermediates) .
Bioactivity Prediction: The diaminomethylideneamino group may confer unique target affinity, akin to nitro-substituted antimycobacterial agents .
Solubility Challenges : Branched alkyl chains and tert-butyl groups may limit aqueous solubility, necessitating formulation optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
